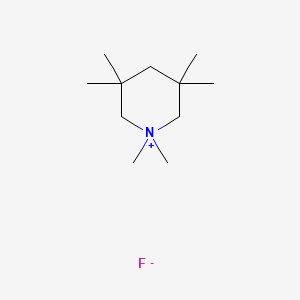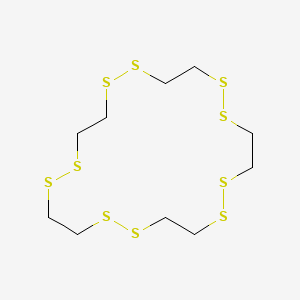
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane is a sulfur-containing macrocyclic compound Macrocyclic compounds are known for their large ring structures, which often impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane typically involves the formation of the macrocyclic ring through a series of cyclization reactions. Common synthetic routes may include:
Thiol-ene Reactions: Utilizing thiol and alkene precursors under UV light or radical initiators to form the sulfur-containing ring.
Cyclization of Dithiols: Using dithiols and appropriate linking agents to form the macrocyclic structure.
Industrial Production Methods
Industrial production of such macrocyclic compounds may involve:
Batch Processes: Conducting the synthesis in a controlled batch reactor to ensure high purity and yield.
Continuous Flow Processes: Utilizing continuous flow reactors for large-scale production, which can offer advantages in terms of efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfur atoms can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Halogenated derivatives, functionalized macrocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry, catalysis, and as a building block for more complex molecules.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include:
Coordination with Metal Ions: Forming stable complexes with metal ions, which can be used in catalysis and material science.
Redox Reactions: Participating in redox reactions due to the presence of multiple sulfur atoms, which can undergo oxidation and reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane (Crown Ether): Known for its ability to complex with metal ions.
1,2,5,6,9,10-Hexathiacyclododecane: A smaller sulfur-containing macrocycle with similar reactivity.
Eigenschaften
CAS-Nummer |
183900-33-6 |
|---|---|
Molekularformel |
C10H20S10 |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
1,2,5,6,9,10,13,14,17,18-decathiacycloicosane |
InChI |
InChI=1S/C10H20S10/c1-2-12-14-5-6-16-18-9-10-20-19-8-7-17-15-4-3-13-11-1/h1-10H2 |
InChI-Schlüssel |
OENBGZKTHVSLBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSCCSSCCSSCCSSCCSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


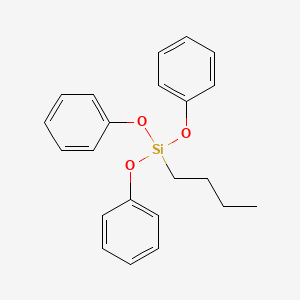
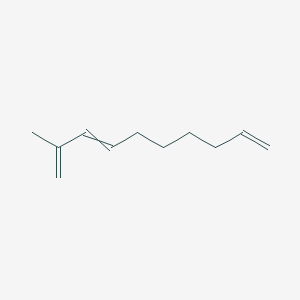
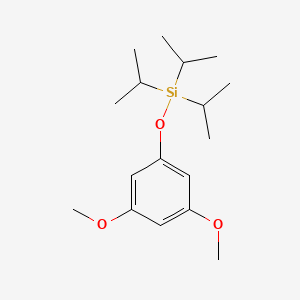

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
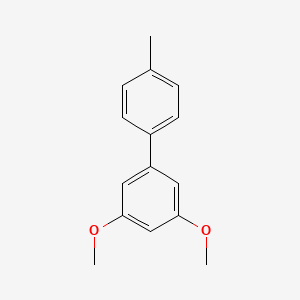
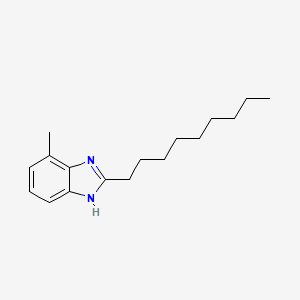
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

